molecular formula C18H20N2O5S B5152459 2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide

Cat. No.: B5152459
M. Wt: 376.4 g/mol
InChI Key: FPJQUXSDUCLXBW-UHFFFAOYSA-N
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Description

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide is unique due to its combination of a methoxyphenoxy group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-6-15(25-12-18(19)21)10-17(16)26(22,23)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQUXSDUCLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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